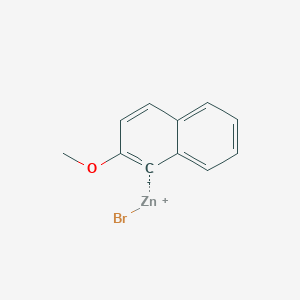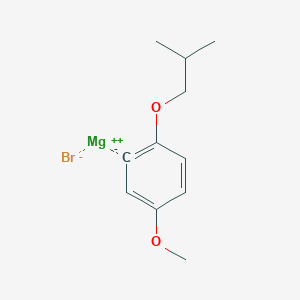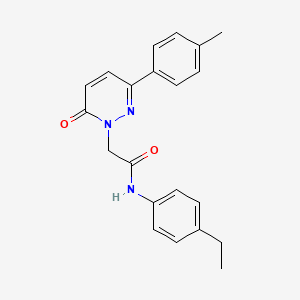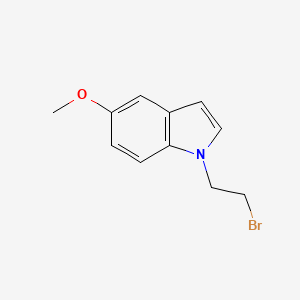
1-(2-bromoethyl)-5-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic compounds that play significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-5-methoxy-1H-indole can be synthesized through several methods. One common approach involves the bromination of 5-methoxyindole followed by alkylation with 2-bromoethanol. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The indole ring can be reduced to form indoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Formation of new indole derivatives with varied functional groups.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Indoline derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-5-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromoethyl)-1H-indole: Lacks the methoxy group, leading to different electronic and steric properties.
5-Methoxy-1H-indole:
1-(2-Chloroethyl)-5-methoxy-1H-indole: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
Uniqueness: 1-(2-Bromoethyl)-5-methoxy-1H-indole is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-(2-bromoethyl)-5-methoxyindole |
InChI |
InChI=1S/C11H12BrNO/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
NCUGPQDLHSMCBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


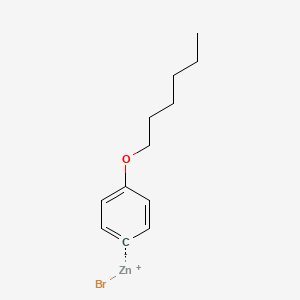
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878443.png)
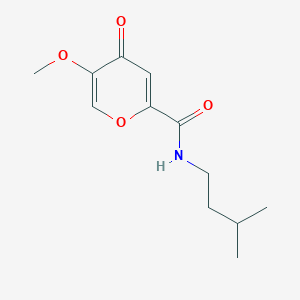
![4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14878452.png)
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B14878459.png)
![6-tert-butyl-8-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14878467.png)
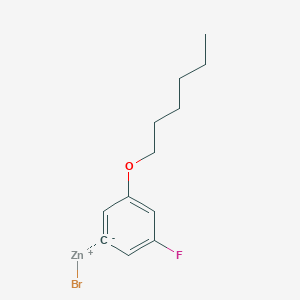
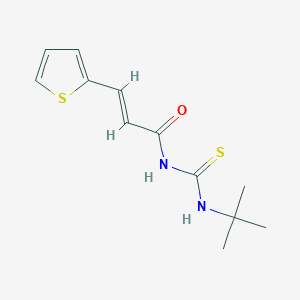
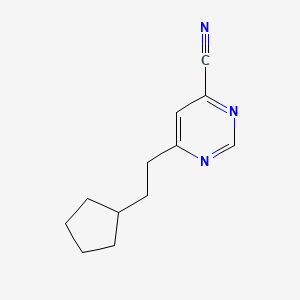
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
